2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone with two key substituents:
- A tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in peptide synthesis, attached to the α-amino position.
This compound is structurally classified as a β-thiazolyl alanine derivative, where the Boc group enhances stability during synthetic workflows. Its molecular formula is C₁₁H₁₅N₂O₄S, with a molecular weight of 283.32 g/mol (calculated from ).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-12-6-18-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRBRIVFCOOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable precursor, such as a halogenated acetic acid derivative, with thiourea under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of β-amino acids, including those containing the thiazole moiety, exhibit promising antiviral properties. For instance, compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid have been evaluated for their efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). In a study assessing various β-amino acid heterocycles, certain derivatives demonstrated significant inhibition of viral replication, suggesting that the thiazole component may enhance antiviral activity through specific molecular interactions .
Antibacterial Activity
The compound's structure also positions it as a candidate for antibacterial applications. Research has shown that thiazole derivatives can inhibit bacterial growth by interfering with key metabolic pathways. For example, certain derivatives of this compound have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli in vitro. The incorporation of the thiazole ring is believed to contribute to this activity by enhancing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds like this compound has also been explored. Studies have indicated that such compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. For instance, in vitro assays demonstrated that derivatives could significantly reduce TNF-alpha production in activated macrophages . This suggests a mechanism for potential therapeutic use in conditions characterized by excessive inflammation.
Case Study 1: Antiviral Efficacy
A recent study focused on the antiviral activity of β-amino acid derivatives against HSV-1. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard antiviral agents, highlighting their potential as lead compounds for further development .
Case Study 2: Antibacterial Screening
In another study, a series of thiazole-containing amino acids were screened against various bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to known antibiotics. This underscores the importance of structural modifications in enhancing antibacterial properties .
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group protects the amino functionality during synthetic transformations, which can be removed under acidic conditions to reveal the free amine for further reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Protecting Group Variations :
- The Boc group in the target compound offers acid-labile stability , ideal for orthogonal deprotection strategies. In contrast, the Fmoc analog () requires basic conditions (e.g., piperidine) for removal, making it suitable for stepwise peptide synthesis .
- Thiazole positional isomers (e.g., thiazol-2-yl vs. 5-yl in ) influence electronic properties. Thiazol-5-yl may enhance π-π stacking in biological targets compared to the 2-isomer .
However, these groups may reduce solubility compared to the simpler thiazole in the target compound .
Key Observations:
- The target compound’s synthesis likely parallels methods for Boc-protected amino acids, involving carbodiimide-mediated coupling (e.g., EDC/HOBt) between Boc-β-thiazolyl alanine and propanoic acid precursors.
- Thiazolidinone derivatives () require multistep condensation with aldehydes or brominating agents, leading to lower yields (70–85%) compared to the target compound’s straightforward protection strategy .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid (CAS No. 879502-02-0) is a β-amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique thiazole moiety, which is known for contributing to various pharmacological properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula: C₁₁H₁₆N₂O₄S
- Molecular Weight: 272.32 g/mol
- IUPAC Name: N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-(1,3-thiazol-5-yl)alanine
- Appearance: Powder
- Storage Temperature: Room temperature
Antiviral Activity
Research has indicated that compounds containing thiazole rings exhibit significant antiviral properties. For instance, derivatives of thiazole have been shown to inhibit viral replication in various studies:
| Compound | Activity | Reference |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | |
| A-192558 | Antiviral against Tobacco Mosaic Virus (TMV) | |
| Compound 5 | Anti-HSV-1 activity |
The compound this compound has been suggested as a potential lead for developing antiviral agents due to its structural similarities with known active compounds.
Antibacterial Activity
In vitro studies have demonstrated that thiazole derivatives possess antibacterial properties. The biological activity of related compounds suggests that the thiazole moiety may enhance the antibacterial efficacy of β-amino acids:
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| A-192558 | Mycobacterium tuberculosis | Significant inhibition | |
| Compound 8 | Rotavirus and Adenovirus strains | 60% reduction in viral titer |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with viral enzymes or bacterial cell walls, disrupting their function and leading to reduced viability.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing β-amino acid derivatives with thiazole rings found that certain compounds exhibited potent antiviral activity against TMV, with curative activity exceeding 56% at specific concentrations .
- Comparative Analysis : In comparative studies, the thiazole-containing compounds were assessed against standard antiviral agents, revealing enhanced efficacy in inhibiting viral replication .
- Toxicity Assessment : Safety profiles indicate moderate toxicity levels associated with the compound, necessitating further exploration into its therapeutic index .
Q & A
Q. Characterization methods :
- NMR spectroscopy : ¹H NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and thiazole protons (δ ~7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Basic: How can solubility challenges be addressed during purification?
Answer:
The compound’s solubility depends on pH and solvent polarity:
- Acidic conditions : Protonation of the carboxylic acid enhances solubility in polar solvents (e.g., water/MeOH mixtures).
- Neutral conditions : Low solubility in non-polar solvents (e.g., hexane) aids recrystallization. Ethyl acetate (EtOAc) is effective for extraction due to moderate polarity .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves impurities, leveraging the compound’s hydrophobic Boc group and hydrophilic carboxylic acid .
Advanced: How do reaction conditions impact stereochemical integrity during synthesis?
Answer:
The chiral center at the α-carbon requires careful control:
- Coupling agents : Use of DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) minimizes racemization by activating the carboxylic acid without prolonged exposure to basic conditions .
- Low-temperature reactions : Conducting reactions at 0–4°C reduces epimerization risk .
- Chiral HPLC : Post-synthesis analysis with chiral columns (e.g., Chiralpak IA) confirms enantiomeric excess (>98% purity) .
Advanced: What stability considerations are critical for experimental design?
Answer:
The compound’s stability varies under different conditions:
- pH sensitivity : The Boc group is stable in neutral/acidic conditions but hydrolyzes under strong bases (e.g., NaOH). The carboxylic acid may decarboxylate under prolonged heating .
- Storage : Store at –20°C in anhydrous DMSO or sealed vials to prevent moisture absorption and oxidation .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), which degrade the thiazole ring or Boc group .
Advanced: How can conflicting spectroscopic data be resolved during structural validation?
Answer:
Contradictions in NMR/IR data often arise from:
- Tautomerism in thiazole : The thiazol-5-yl group may exhibit tautomeric shifts, altering proton chemical shifts. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Impurity peaks : By-products from incomplete Boc deprotection (e.g., tert-butyl alcohol at δ 1.2 ppm) can be identified via spiking experiments or LC-MS .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalytic coupling : Replace DCC with EDC·HCl (water-soluble carbodiimide) to simplify purification and reduce toxicity .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, minimizing side reactions in thiazole coupling steps .
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions (yield increase: ~15%) .
Advanced: How to design bioactivity assays for this compound?
Answer:
Preliminary bioassays for thiazole-containing analogs suggest:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular uptake : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
